molecular formula C28H20N2 B14148785 (E,E)-N,N'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine] CAS No. 4231-50-9

(E,E)-N,N'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine]

Cat. No.: B14148785
CAS No.: 4231-50-9
M. Wt: 384.5 g/mol
InChI Key: XXCNFQLLXIAUEP-UHFFFAOYSA-N
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Description

(E,E)-N,N’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine] is an organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-N,N’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine] typically involves the condensation reaction between 1,4-phenylenediamine and 1-naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bonds, and the product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E,E)-N,N’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine groups to amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidized derivatives of the imine groups.

    Reduction: Corresponding amines.

    Substitution: Substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

(E,E)-N,N’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine] has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Medicine: Investigated for its potential use in drug design and development.

    Industry: Utilized in the development of organic materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E,E)-N,N’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine] largely depends on its application. In coordination chemistry, it acts as a ligand, binding to metal ions through its imine nitrogen atoms. This can influence the electronic properties of the metal center and facilitate various catalytic processes. In biological systems, the compound may interact with proteins or enzymes, potentially inhibiting their activity by binding to active sites or altering their conformation.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A related Schiff base with different substituents.

    4-(Diphenylamino)phenylboronic acid pinacol ester: Another compound with a similar structural motif but different functional groups.

Uniqueness

(E,E)-N,N’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine] is unique due to its symmetrical structure and the presence of both naphthyl and phenylene groups. This combination imparts specific electronic and steric properties that can be advantageous in various applications, such as forming stable metal complexes or interacting with biological targets.

Properties

CAS No.

4231-50-9

Molecular Formula

C28H20N2

Molecular Weight

384.5 g/mol

IUPAC Name

1-naphthalen-1-yl-N-[4-(naphthalen-1-ylmethylideneamino)phenyl]methanimine

InChI

InChI=1S/C28H20N2/c1-3-13-27-21(7-1)9-5-11-23(27)19-29-25-15-17-26(18-16-25)30-20-24-12-6-10-22-8-2-4-14-28(22)24/h1-20H

InChI Key

XXCNFQLLXIAUEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NC3=CC=C(C=C3)N=CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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